(E)-3-(2-chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one
Description
The compound (E)-3-(2-chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one features a unique hybrid structure combining a 2-chlorophenyl group, an (E)-configured α,β-unsaturated ketone (enone), and a piperazine-linked tetrahydropyrazolo[1,5-a]pyridine moiety. The enone group may serve as a Michael acceptor, enabling covalent interactions with biological targets.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c22-18-7-2-1-5-16(18)8-9-20(27)24-11-13-25(14-12-24)21(28)19-15-17-6-3-4-10-26(17)23-19/h1-2,5,7-9,15H,3-4,6,10-14H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPVWILHHUIBST-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A chlorophenyl group
- A piperazine moiety
- A tetrahydropyrazolo ring system
This structural diversity contributes to its biological activity.
The biological activity of this compound is primarily linked to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases and receptors involved in cellular signaling pathways.
Anticancer Activity
Recent research indicates that compounds similar to this compound exhibit significant anticancer properties:
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy and selectivity. Modifications in the piperazine and pyrazolo rings have been explored:
| Modification | Effect on Activity |
|---|---|
| Substituting chlorine with fluorine | Increased potency against specific cancer types |
| Altering the carbonyl group position | Enhanced bioavailability and reduced toxicity |
These modifications are aimed at improving pharmacokinetic properties while maintaining or enhancing biological activity.
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Study on Melanoma Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in melanoma cell lines compared to controls. The mechanism was attributed to increased apoptosis markers such as cleaved caspase-3.
- Inflammation Model in Mice : In a murine model of inflammation, administration of the compound led to a marked decrease in edema and inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Heterocyclic Core Variations
The tetrahydropyrazolo[1,5-a]pyridine core distinguishes the target compound from analogs with imidazo[1,2-a]pyridine or imidazo-pyrrolo-pyrazine systems:
Key Observations :
- Electron-Withdrawing Groups: The target compound’s 2-chlorophenyl group contrasts with the nitro and cyano substituents in imidazo-pyridine analogs. Chlorine’s moderate electronegativity may balance lipophilicity and metabolic stability compared to nitro groups, which are prone to reduction.
Piperazine-Linked Moieties
The piperazine moiety in the target compound is acylated by a tetrahydropyrazolo-pyridine carbonyl group, differing from piperazine derivatives in other compounds:
- Compound 7 (): Features a pyrimidin-2-ylphenyl-piperazine linked to a pyrrolidine-3-carboxylic acid chlorolithium salt.
- Patent Compounds : Piperidine derivatives with methoxy or alkynyl substituents emphasize steric bulk and alkyne-mediated click chemistry compatibility, absent in the target.
Implications for Drug Design
- The enone could confer covalent binding, akin to afatinib’s acrylamide group.
- Solubility : The absence of polar groups (e.g., esters or pyrimidines) in the target may reduce aqueous solubility compared to –3 and 5 compounds.
- Metabolic Stability : The 2-chlorophenyl group may slow oxidative metabolism relative to nitro-substituted analogs.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for confirming the structural integrity of this compound, and how should they be interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign proton and carbon shifts to verify substituent positions. For example, aromatic protons in the 2-chlorophenyl group typically appear at δ 7.2–7.6 ppm, while enone protons (prop-2-en-1-one) resonate around δ 6.5–7.0 ppm (E-configuration confirmed by coupling constants, J ≈ 15–16 Hz) .
- HRMS : Validate molecular formula by matching experimental and calculated m/z values (e.g., <1 ppm error) .
- IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and piperazine/amide N–H stretches (~3300 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Perform reactions in fume hoods due to potential toxicity of intermediates (e.g., chlorinated byproducts) .
- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
Q. How can Claisen-Schmidt condensation be optimized for synthesizing the α,β-unsaturated ketone core?
- Methodological Answer :
- Catalysis : Use NaOH or KOH in ethanol/water mixtures at 0–5°C to minimize side reactions (e.g., over-condensation) .
- Solvent Control : Employ polar aprotic solvents (e.g., DMF) to enhance enolate formation. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .
Advanced Research Questions
Q. How can Bayesian optimization or heuristic algorithms improve synthesis efficiency?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to prioritize variables (e.g., temperature, catalyst loading). For example, flow-chemistry setups enable rapid screening of oxidation steps (e.g., Swern oxidation analogs) .
- Algorithmic Tuning : Apply Bayesian optimization to maximize yield by iteratively adjusting reaction time (e.g., 12–48 hr) and stoichiometry (e.g., 1.2–2.0 eq. of piperazine derivative) .
Q. What strategies resolve discrepancies between theoretical and experimental spectral data?
- Methodological Answer :
- Dynamic Effects : Account for tautomerism in tetrahydro-pyrazolo-pyridine moieties, which may shift NMR peaks (e.g., exchange broadening in ¹H NMR) .
- Crystallography : Perform X-ray diffraction to validate solid-state conformation if HRMS/NMR ambiguities persist (e.g., polymorphic forms affecting melting points) .
Q. How can structure-activity relationships (SAR) be analyzed given the compound’s complex substituents?
- Methodological Answer :
- Fragment Replacement : Synthesize analogs with modified substituents (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to assess electronic effects on bioactivity .
- Computational Modeling : Use DFT calculations to map steric/electronic interactions between the tetrahydropyrazolo-pyridine carbonyl group and target proteins (e.g., kinase binding pockets) .
Q. What methodologies address low yields in multi-step synthesis?
- Methodological Answer :
- Intermediate Purification : Employ column chromatography (silica gel, 10% MeOH/CH₂Cl₂) after each step to isolate high-purity intermediates .
- In Situ Monitoring : Use inline IR or Raman spectroscopy to detect side products (e.g., hydrolysis of the enone moiety) during flow synthesis .
Q. How to design experiments for studying catalytic reactivity under varying conditions?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for coupling reactions involving the piperazine carbonyl group. Compare turnover frequencies (TOF) via GC-MS .
- Kinetic Profiling : Conduct time-resolved experiments to identify rate-limiting steps (e.g., enolate formation vs. cyclization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
